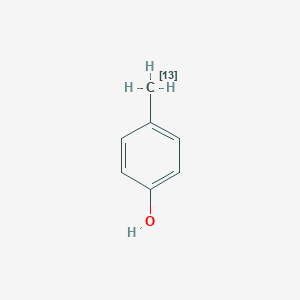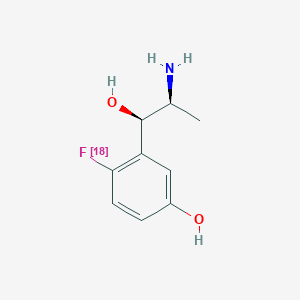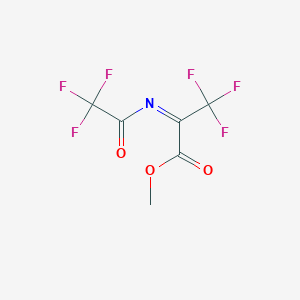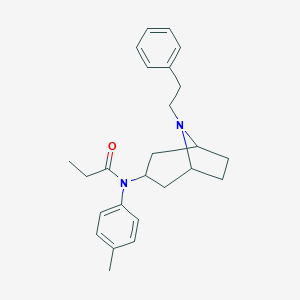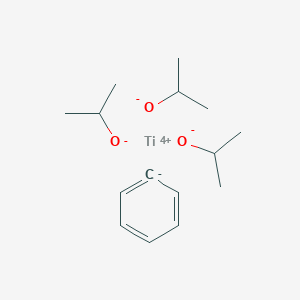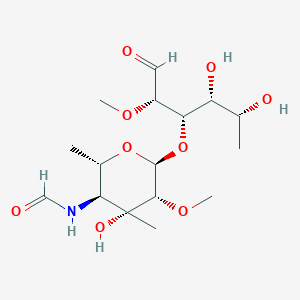
Fkmrp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fkmrp is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields of research. This peptide is known for its unique structure and properties that make it a promising candidate for use in the synthesis of new materials and as a tool for studying biological systems. In
Wirkmechanismus
The mechanism of action of Fkmrp is not fully understood, but it is believed to interact with specific receptors on the surface of cells. Fkmrp has been shown to bind to the formyl peptide receptor (FPR) family of receptors, which are involved in various cellular processes, including chemotaxis, phagocytosis, and inflammation. Binding of Fkmrp to FPRs can activate downstream signaling pathways, leading to cellular responses such as the release of cytokines and chemokines.
Biochemische Und Physiologische Effekte
Fkmrp has been shown to have various biochemical and physiological effects, depending on the specific application. In materials science, Fkmrp-containing hydrogels have been shown to have unique mechanical and rheological properties. In drug discovery, Fkmrp analogs have been shown to have anti-inflammatory and anti-cancer properties. In biomedical research, Fkmrp has been used as a tool for studying the role of FPRs in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fkmrp in lab experiments is its high purity and yield, which allows for reproducible results. Additionally, Fkmrp is relatively easy to synthesize using SPPS techniques. However, one limitation of using Fkmrp is its relatively short half-life, which can limit its effectiveness in certain applications. Additionally, Fkmrp can be expensive to synthesize compared to other peptides.
Zukünftige Richtungen
There are several future directions for the research and development of Fkmrp. One area of interest is the development of Fkmrp analogs with improved pharmacological properties, such as longer half-life and increased potency. Additionally, Fkmrp-containing materials, such as hydrogels and nanomaterials, have potential applications in tissue engineering and drug delivery. Finally, further research is needed to fully understand the mechanism of action of Fkmrp and its role in various cellular processes.
Synthesemethoden
Fkmrp is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids onto a solid support, which allows for the synthesis of peptides with high purity and yield. Fkmrp is typically synthesized using Fmoc-based SPPS, which involves the use of Fmoc-protected amino acids and a resin-bound peptide. The peptide is then cleaved from the resin using a suitable cleavage agent, such as trifluoroacetic acid, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Fkmrp has been used in a variety of scientific research applications, including materials science, drug discovery, and biomedical research. In materials science, Fkmrp has been used as a building block for the synthesis of new materials with unique properties, such as hydrogels and nanomaterials. In drug discovery, Fkmrp has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. In biomedical research, Fkmrp has been used as a tool for studying biological systems, such as protein-protein interactions and signal transduction pathways.
Eigenschaften
CAS-Nummer |
115383-27-2 |
|---|---|
Produktname |
Fkmrp |
Molekularformel |
C16H29NO9 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide |
InChI |
InChI=1S/C16H29NO9/c1-8(20)11(21)12(10(6-18)23-4)26-15-14(24-5)16(3,22)13(17-7-19)9(2)25-15/h6-15,20-22H,1-5H3,(H,17,19)/t8-,9+,10-,11-,12-,13+,14+,15+,16-/m1/s1 |
InChI-Schlüssel |
XVYCQMRADMEERS-OBFRQOQQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]([C@@H](C=O)OC)[C@@H]([C@@H](C)O)O)OC)(C)O)NC=O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
Synonyme |
FKMRP N-formylkansosaminyl-(1-3)-2-O-methyl-D-rhamnopyranose N-formylkansosaminyl-(1-3)-2-O-methylrhamnopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



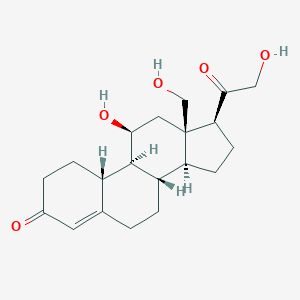
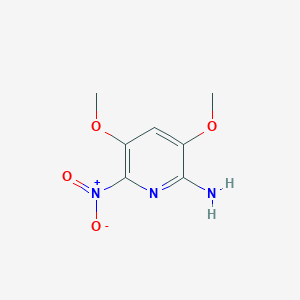
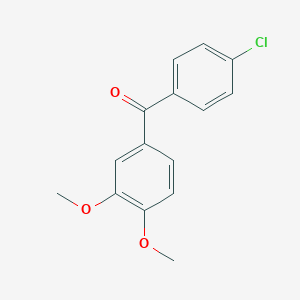
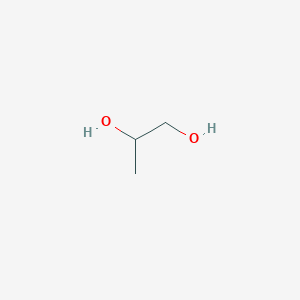
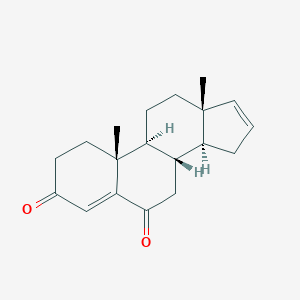
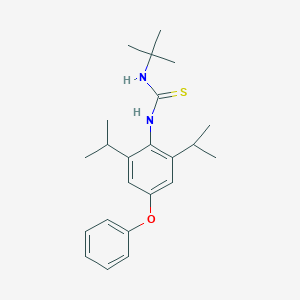
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
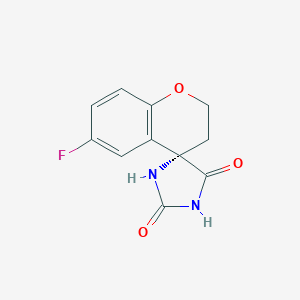
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
